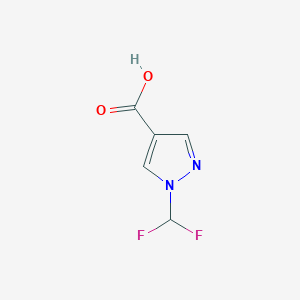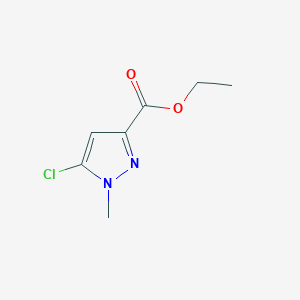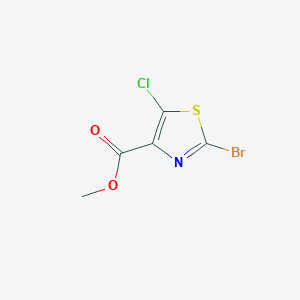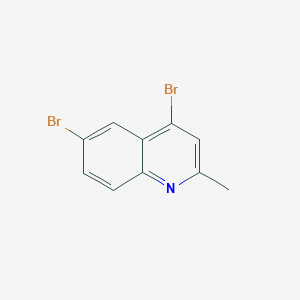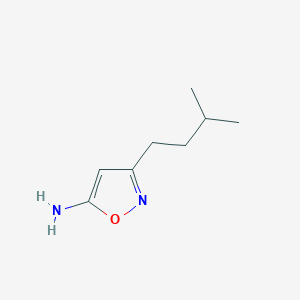![molecular formula C12H11FN2O4 B1415230 [1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid CAS No. 2174896-12-7](/img/structure/B1415230.png)
[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Overview
Description
1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (FBDA) is an organic compound belonging to the class of imidazolidinones. It is a fluorinated derivative of benzylacetic acid, a carboxylic acid with a benzyl group attached to the carboxyl group. FBDA has been used for various applications in scientific research, including in the synthesis of other compounds and as a drug target for various diseases. It has been studied for its biochemical and physiological effects, as well as for its advantages and limitations for lab experiments.
Scientific Research Applications
Synthesis and Biological Activity
Synthesis of New Derivatives with Anti-Inflammatory and Analgesic Activities : A study by Khalifa and Abdelbaky (2008) involved the synthesis of derivatives from 2-(4-(4-fluorobenzylidene)-2-(4-fluorophenyl) 5-oxo-4,5-dihydroimidazol-1-yl) acetic acid. These compounds exhibited significant anti-inflammatory and analgesic activities in tests involving rats and mice (Khalifa & Abdelbaky, 2008).
Conformational Studies for Supramolecular Complexes : Gerhardt, Tutughamiarso, and Bolte (2012) examined the conformational preferences of hydantoin-5-acetic acid, a related compound, which has implications for its use in supramolecular complexes (Gerhardt, Tutughamiarso, & Bolte, 2012).
Aldose Reductase Inhibitors with Antioxidant Activity : A study by Alexiou and Demopoulos (2010) reported the synthesis of derivatives based on a similar chemotype as aldose reductase inhibitors, showing potential in treating long-term diabetic complications and exhibiting antioxidant potential (Alexiou & Demopoulos, 2010).
Antimicrobial and Antibacterial Applications
Synthesis of Derivatives with Antibacterial Activity : Trotsko et al. (2018) synthesized a series of acetic acid derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties. These compounds showed general antibacterial activity, particularly against Gram-positive bacteria (Trotsko et al., 2018).
Antimicrobial Activity of Thiazolidine-2,4-diones Derivatives : Alhameed et al. (2019) evaluated the antimicrobial and antifungal activities of novel thiazolidine-2,4-dione derivatives, which showed weak to moderate activity against various bacterial and fungal strains (Alhameed et al., 2019).
Anticancer Applications
- Synthesis of Novel Analogs as Potential Anticancer Agents : Penthala, Yerramreddy, and Crooks (2011) synthesized novel substituted imidazolidin-2,4-diones and evaluated them for in vitro cytotoxicity against a panel of human tumor cell lines, identifying potent growth inhibitors (Penthala, Yerramreddy, & Crooks, 2011).
properties
IUPAC Name |
2-[1-[(3-fluorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11FN2O4/c13-8-3-1-2-7(4-8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTOAAUVSJJTBGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)CN2C(=O)C(NC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11FN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B1415147.png)

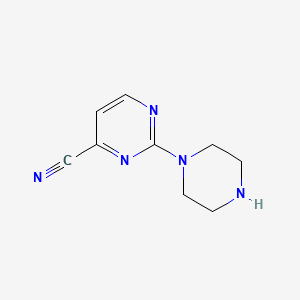
![2-[2-(2-Oxoimidazolidin-1-yl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1415153.png)
![7-Chloro-5-(methylthio)imidazo[1,2-c]pyrimidine](/img/structure/B1415154.png)
